molecular formula C14H14BrN3O2S B2409081 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097903-81-4

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2409081
CAS No.: 2097903-81-4
M. Wt: 368.25
InChI Key: MXCKCXLIPMICDS-UHFFFAOYSA-N
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Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c15-10-7-16-14(17-8-10)20-11-3-4-18(9-11)13(19)6-12-2-1-5-21-12/h1-2,5,7-8,11H,3-4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCKCXLIPMICDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring, bromination of the pyrimidine, and coupling with the thiophene group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

The compound 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Structural Characteristics

The molecular formula of this compound is C15H19BrN2O3C_{15}H_{19}BrN_2O_3. The structure incorporates:

  • A brominated pyrimidine moiety, which is known for its influence on biological reactivity.
  • A pyrrolidine ring , contributing to the compound's conformational flexibility.
  • A thiophene ring , which may enhance lipophilicity and facilitate cell membrane penetration.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one may exhibit various biological activities, including:

  • Antitumor Activity : The compound has shown potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. For instance, related compounds have been reported to induce apoptosis in cancer cell lines at low concentrations .
  • Antimicrobial Properties : Similar derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in treating bacterial infections .
  • CNS Effects : The presence of the pyrrolidine and thiophene rings may impart neuroactive properties, making it a candidate for further investigation in central nervous system disorders.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways.
  • Modulation of gene expression related to cell cycle regulation and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands against others with similar structural features:

Compound NameStructural FeaturesBiological Activity
Compound AOxazolidinone coreAntibacterial
Compound BPyrimidine derivativeAntitumor
Compound CDimethyl oxazoleCNS effects

The unique combination of the brominated pyrimidine and thiophene structure in 1-{3-[(5-bromopyrimidin-2-yloxy]pyrrolidin - 1 - yl} - 2-(thiophen - 2 - yl)ethan - 1 - one may confer distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of structurally related compounds:

  • Antitumor Studies : Research indicated that derivatives targeting the PI3K/Akt/mTOR pathway could significantly suppress tumor growth in vivo. For example, compound 13g was shown to inhibit AKT phosphorylation effectively at a concentration of 0.1 µM, leading to cell cycle arrest and apoptosis in A549 lung cancer cells .
  • Antimicrobial Efficacy : In vitro assays demonstrated that related compounds exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed significant inhibition zones, suggesting potent antimicrobial properties .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates .
  • Temperature Control : Maintain 60–80°C for coupling steps to avoid side reactions .
  • Continuous Flow Reactors : Improve scalability and consistency in industrial settings .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., pyrrolidine N–H at δ 3.2–3.5 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric interactions (e.g., dihedral angles between pyrrolidine and pyrimidine) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using UV detection at 254 nm .

Q. Experimental Design :

Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR).

Mutagenesis Studies : Compare binding affinity with bromine-substituted vs. unsubstituted analogs .

Advanced: What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Stability : Degradation under light or humidity alters activity .

Q. Resolution Strategies :

Orthogonal Assays : Validate IC₅₀ values using fluorescence polarization (binding) and cell viability (functional) assays .

Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced: How to design a study to evaluate the structure-activity relationship (SAR) of analogs?

Methodological Answer:

Analog Synthesis : Replace substituents (e.g., bromine → chlorine, thiophene → furan) .

In Vitro Testing : Measure IC₅₀ against target enzymes (e.g., kinases) and assess selectivity via kinase profiling panels.

Q. Reaction Monitoring :

  • Use in-situ FTIR or LC-MS to track intermediate formation.

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Argon gas prevents oxidation of the thiophene moiety .

Advanced: How to assess environmental stability and degradation products under various conditions?

Methodological Answer:

Accelerated Degradation Studies : Expose to UV light (254 nm), pH extremes (1–13), and elevated temperatures (50°C) .

Degradation Analysis : LC-MS identifies products (e.g., hydrolyzed pyrrolidine or debrominated pyrimidine) .

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